[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate
Description
The compound [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate is a structurally complex molecule featuring:
- A 5'-adenosine monophosphate (AMP) moiety linked via a phosphodiester bond.
- A 7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-ium group, a flavin-like heterocyclic system with dimethyl and keto substituents.
- Stereochemical complexity with defined configurations at multiple centers (2R,3S,4R,5R and 2R,3S,4S) .
However, its exact biological function remains underexplored in the literature.
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H5,28,29,30,34,42,43,44,45,46,47)/p+1/t14-,15+,16+,19-,20+,21+,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGVNJNCCGXBHD-UYBVJOGSSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)[N+](=C3C(=N2)C(=O)NC(=O)N3)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)[N+](=C3C(=N2)C(=O)NC(=O)N3)C[C@@H]([C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N9O15P2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143372-53-6 | |
| Record name | Fatty acids, tall-oil, reaction products with N-(3-aminopropyl)-1,3-propanediamine, compds. with polyethylene glycol hydrogen maleate branched 4-nonylphenyl ether | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Biological Activity
The compound identified as [[ (2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate is a complex organic molecule with significant biological activity. This compound is notable for its potential roles in cellular processes and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 656.328 g/mol . The structure includes multiple functional groups that are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H23N6O15P3 |
| Molecular Weight | 656.328 g/mol |
| CAS Number | 101418-63-7 |
| Synonyms | Adenosine Diphosphate Ribose Derivative |
The biological activity of this compound largely stems from its ability to interact with various cellular targets. It has been studied for its role in cell signaling , DNA repair , and gene regulation . The compound functions through mechanisms such as:
- Adenosine Diphosphate Ribosylation : This post-translational modification involves the transfer of adenosine diphosphate ribose moieties to target proteins, influencing their stability and function.
- Purinergic Signaling : It may act as a purinergic agonist or antagonist affecting glial cell function in the peripheral nervous system .
Biological Activity and Effects
Research has shown that this compound exhibits several biological activities:
- Cell Proliferation : It promotes cell growth in various types of cells.
- Apoptosis Modulation : It has been observed to influence apoptosis pathways, potentially providing therapeutic benefits in cancer treatment.
- Neuroprotective Effects : Studies indicate that it may protect neuronal cells from oxidative stress and apoptosis.
Case Studies
Several studies have explored the effects of this compound on different biological systems:
- In Vitro Studies : Research demonstrated that the compound enhances cell survival rates in neuronal cultures exposed to neurotoxic agents.
- Animal Models : In vivo studies indicated improved cognitive functions in mice treated with this compound following induced neurodegeneration.
Comparison with Similar Compounds
Structural Analogues
Adenine-Containing Phosphates
1,4,5,6-Tetrahydronicotinamide Adenine Dinucleotide
- Structure : Combines adenine and nicotinamide moieties with a reduced pyridine ring.
- Molecular Formula : C21H31N7O14P2 (667.46 g/mol) .
- Key Difference : Lacks the benzo[g]pteridin group but includes a tetrahydronicotinamide unit, making it relevant to NADH/NAD+ redox systems.
2-((3-Aminopropyl)thio)Adenosine Diphosphate (2-APTA-ADP) Structure: Features a 3-aminopropylthio modification at the adenine C2 position. Molecular Formula: C13H22N6O10P2S (516.36 g/mol) . Functional Impact: The thioether linkage enhances resistance to enzymatic hydrolysis compared to the target compound’s ester bonds.
Flavin-Linked Nucleotides
[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate Structure: Hybrid of cytidine and adenosine phosphates. Key Feature: Combines pyrimidine and purine systems, unlike the target’s benzo[g]pteridin group .
Receptor-Targeted Analogues
AR-C67085 (P2Y12 Antagonist) Structure: Propylthio-modified adenosine diphosphate derivative. Pharmacological Role: Binds irreversibly to platelet P2Y12 receptors, inhibiting aggregation . Contrast: The target compound lacks the propylthio group but shares adenosine-phosphate motifs.
Functional and Pharmacological Differences
Stereochemical and Conformational Variants
- highlights a triply phosphorylated adenosine derivative with 11 stereocenters, emphasizing the role of phosphorylation in solubility and target engagement .
Preparation Methods
Strain Selection and Culture Conditions
The industrial-scale production of FAD has historically relied on microbial fermentation using 5'-purine nucleotide-producing strains of Brevibacterium, Micrococcus, Corynebacterium, or Flavobacterium. For example, Micrococcus glutamicus ATCC 19185 achieves FAD yields of 61.7 mg/L with 82% purity when cultured in a medium containing glucose, peptone, meat extract, NaCl, and biotin. Optimal fermentation occurs at 20–40°C and pH 5.5–9.0 under aerobic conditions, with FAD accumulating extracellularly alongside 5'-purine nucleotides.
Table 1: Fermentation Parameters and Yields for FAD Production
| Microorganism | Medium Composition | Temperature (°C) | pH | FAD Yield (mg/L) | Purity (%) |
|---|---|---|---|---|---|
| Micrococcus glutamicus | Glucose, peptone, meat extract | 30 | 7.0 | 61.7 | 82 |
| Brevibacterium ammoniagenes | Corn steep liquor, urea | 37 | 6.5 | 48.2 | 75 |
Downstream Processing
Post-fermentation recovery involves ion-exchange chromatography using resins like Dowex 1-X8 (Cl⁻ form). Subsequent purification steps include phenol extraction, ammonium sulfate precipitation, and ethanol crystallization, yielding FAD with minimal flavin derivatives. Repeating ion-exchange steps elevates purity to >95%, though with a 15–20% loss in total yield.
Enzymatic Synthesis Using FMN Adenylyltransferases
Kinetic Characterization of FAD Synthases
Enzymatic FAD synthesis catalyzed by FMN adenylyltransferase (FMNAT) demonstrates high specificity. Methanocaldococcus jannaschii FMNAT (MjFMNAT) converts FMN and ATP to FAD with a k<sub>cat</sub> of 12.5 ± 0.8 s⁻¹ and a K<sub>M</sub> of 2.4 ± 0.3 μM for FMN. Reactions occur optimally in 20 mM Tris/HCl (pH 8.0) with 1 mM MgCl₂ at 37°C, achieving >90% conversion within 5 minutes.
Table 2: Kinetic Parameters of FMNAT Enzymes
| Enzyme Source | k<sub>cat</sub> (s⁻¹) | K<sub>M</sub> (FMN, μM) | K<sub>M</sub> (ATP, μM) |
|---|---|---|---|
| M. jannaschii FMNAT | 12.5 ± 0.8 | 2.4 ± 0.3 | 45.2 ± 6.1 |
| Bacillus subtilis FADS | 8.7 ± 0.5 | 4.1 ± 0.4 | 62.3 ± 7.8 |
In Vivo Biosynthesis in Engineered Strains
Heterologous expression of MjFMNAT in Escherichia coli enables intracellular FAD synthesis from endogenous FMN and ATP pools. This approach bypasses substrate toxicity and achieves titers of 120 μM FAD in shake-flask cultures, demonstrating feasibility for metabolic engineering applications.
Chemical Synthesis of FAD and Analogues
Coupling FMN with Nucleotide Derivatives
Chemical synthesis of FAD involves coupling FMN with adenosine monophosphate (AMP) using carbodiimide activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). However, this route faces challenges, including low yields (10–25%) due to competing side reactions and the need for protecting groups on riboflavin.
Synthesis of FAD Nucleobase Analogues
Replacing adenine with guanine, cytosine, or uracil enables the production of FAD analogues (e.g., FGD, FCD, FUD). MjFMNAT exhibits substrate flexibility, accepting dATP or GTP to synthesize deoxy-FAD or FGD in 40–57% yield. These analogues retain cofactor activity in enzymes like E. coli glutathione reductase, albeit with reduced catalytic efficiency (30–60% of wild-type FAD).
Table 3: Yields of FAD Analogues via Enzymatic Synthesis
| Substrate Pair | Product | Yield (%) | Relative Activity (%) |
|---|---|---|---|
| FMN + ATP | FAD | 90 | 100 |
| FMN + GTP | FGD | 57 | 58 |
| FMN + dATP | dFAD | 42 | 35 |
Comparative Analysis of Production Methods
Efficiency and Scalability
Q & A
Basic Research Questions
Q. What are the key structural features and functional groups critical for the compound’s biochemical activity?
- Methodology : Employ NMR spectroscopy (e.g., , , ) to resolve stereochemistry and phosphorylation patterns. Use X-ray crystallography to confirm the spatial arrangement of the adenosine and benzo[g]pteridin moieties .
- Key Data :
| Feature | Role |
|---|---|
| Adenine moiety | Base-pairing in enzyme binding |
| Phosphoryl groups | Mediate interactions with kinases and ATPases |
| Benzo[g]pteridin core | Redox activity in electron transfer |
Q. How can researchers optimize synthesis protocols to improve stereochemical purity?
- Methodology : Use solid-phase synthesis with phosphoramidite chemistry to control stereospecific phosphorylation. Validate purity via HPLC-MS (e.g., reverse-phase C18 columns, 0.1% TFA gradient) .
- Challenges : Hydrolysis of labile phosphodiester bonds requires inert conditions (argon atmosphere, anhydrous solvents) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in redox activity data between in vitro and cellular assays?
- Methodology : Perform kinetic isotope effect (KIE) studies to distinguish enzymatic vs. non-enzymatic redox pathways. Combine live-cell imaging (e.g., roGFP2-based redox sensors) with LC-MS/MS quantification of intracellular metabolites .
- Case Study : Discrepancies in NADPH-dependent reduction rates (in vitro: ; cellular: ) suggest compartment-specific cofactor availability .
Q. How does the compound’s interaction with P2Y purinergic receptors differ from canonical agonists like ATP?
- Methodology : Use surface plasmon resonance (SPR) to measure binding kinetics (, ) and compare with ATP. Validate via calcium flux assays in HEK293 cells transfected with P2Y receptors .
- Key Finding : The benzo[g]pteridin moiety confers 10-fold higher (12 nM vs. ATP’s 120 nM) due to hydrophobic pocket interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
